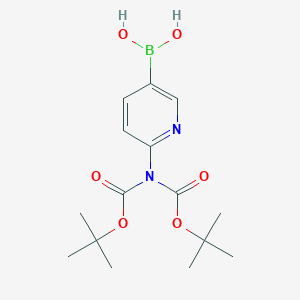
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in pharmacology. In organic synthesis, this compound has been used as a protecting group for alcohols and amines, as well as a reagent for the synthesis of heterocyclic compounds. In biochemistry, this compound has been used as a catalyst for the synthesis of peptides and proteins, as well as for the synthesis of nucleoside analogs. In pharmacology, this compound has been used as a tool for the synthesis of small molecules and for the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid is not fully understood. However, it is believed that the boronic acid group of this compound is able to form a covalent bond with certain functional groups in a molecule, such as amines, alcohols, and carboxylic acids. This covalent bond formation is believed to be responsible for the catalytic activity of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the boronic acid group of this compound is able to form a covalent bond with certain functional groups in a molecule, such as amines, alcohols, and carboxylic acids. This covalent bond formation is believed to be responsible for the catalytic activity of this compound. In addition, this compound has been shown to be an effective inhibitor of certain enzymes, such as protein kinases.
Advantages and Limitations for Lab Experiments
The primary advantage of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid is its versatility as a reagent for organic synthesis, biochemistry, and pharmacology. It is a relatively inexpensive reagent and can be stored for long periods of time. However, this compound is a relatively strong acid and can be corrosive to certain materials. Additionally, the reaction conditions for the synthesis of this compound can be difficult to control, leading to low yields and low purity of the product.
Future Directions
For the use of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid include the development of new synthetic methods for the synthesis of complex molecules and the exploration of new biological applications. Additionally, further research into the mechanism of action of this compound could lead to the development of new therapeutic agents. Finally, the use of this compound in drug metabolism and pharmacokinetic studies could lead to the development of more effective and safer drugs.
Synthesis Methods
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid can be synthesized from pyridine-3-boronic acid and tert-butyl bromoacetate. The reaction is carried out in a two-step procedure in which the pyridine-3-boronic acid is first reacted with tert-butyl bromoacetate to form an intermediate, which is then reacted with an amine to form the desired this compound. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
properties
IUPAC Name |
[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O6/c1-14(2,3)23-12(19)18(13(20)24-15(4,5)6)11-8-7-10(9-17-11)16(21)22/h7-9,21-22H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOPXGPGLLNWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
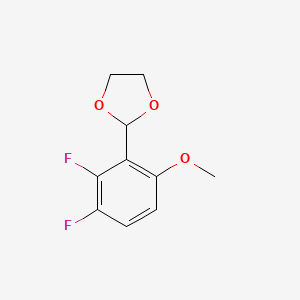
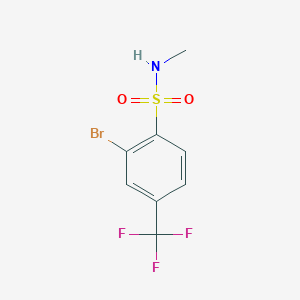
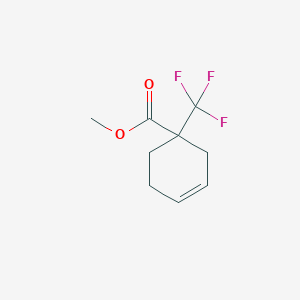
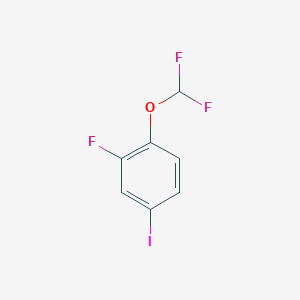


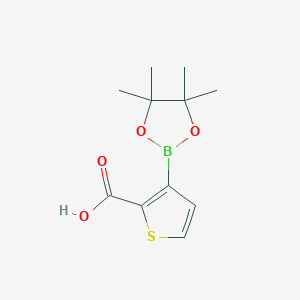

![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)

